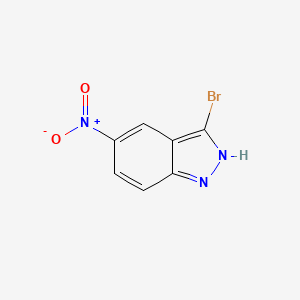

3-bromo-5-nitro-1H-indazole

描述

Significance of Indazole Heterocycles in Medicinal Chemistry and Drug Discovery

The indazole nucleus is a crucial component in a wide array of pharmacologically active compounds. austinpublishinggroup.comigi-global.com Its presence is noted in drugs with applications ranging from anti-inflammatory and antimicrobial to anticancer and antihypertensive therapies. cornell.edu The structural rigidity of the indazole core, combined with its ability to participate in various intermolecular interactions, such as hydrogen bonding and pi-stacking, allows for high-affinity binding to biological targets. igi-global.com This has led to the successful development of several FDA-approved drugs containing the indazole moiety, including:

Axitinib: A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. researchgate.net

Granisetron: A selective 5-HT3 receptor antagonist employed to prevent nausea and vomiting induced by chemotherapy. austinpublishinggroup.comresearchgate.net

Benzydamine: A locally acting nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties. researchgate.netresearchgate.net

The continued exploration of indazole-based compounds underscores their immense potential in addressing a multitude of pathological conditions.

Overview of Substituted Indazoles as Pharmacologically Relevant Scaffolds

The pharmacological profile of indazole derivatives can be extensively modulated through the introduction of various substituents at different positions of the heterocyclic ring. austinpublishinggroup.comtandfonline.com This "decoration" of the core scaffold allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug-likeness. ijcrt.org

Substituted indazoles have been investigated for a broad spectrum of biological activities, including:

Anticancer: Derivatives have shown activity against various cancer cell lines, often by inhibiting protein kinases. cornell.edunih.gov

Antimicrobial: Certain indazole analogs exhibit potent antibacterial and antifungal properties. orientjchem.org

Neuroprotective: Some derivatives act as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in neurodegenerative diseases. tandfonline.comnih.gov

Anti-inflammatory: The indazole scaffold is a key feature in several anti-inflammatory agents. researchgate.net

Cardiovascular: Substituted indazoles have been explored as antihypertensive agents and for their effects on the cardiovascular system. cornell.edunih.gov

The strategic placement of different functional groups on the indazole ring system is a key strategy in modern drug design, enabling the development of compounds with enhanced potency and selectivity. nih.gov

Positioning of 3-Bromo-5-nitro-1H-indazole within Advanced Chemical Synthesis and Biological Evaluation

This compound stands out as a particularly valuable intermediate in the synthesis of complex indazole derivatives. google.comiucr.org Its structure incorporates two key functional groups that facilitate further chemical transformations:

The Bromo Group at Position 3: The bromine atom is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitution reactions. cymitquimica.comresearchgate.net This allows for the construction of diverse molecular architectures.

The Nitro Group at Position 5: The nitro group is a strong electron-withdrawing group that can influence the reactivity of the indazole ring. cymitquimica.com Furthermore, it can be readily reduced to an amino group, providing a site for further functionalization, such as amide bond formation or the introduction of other nitrogen-containing moieties. nih.gov

The presence of both a bromo and a nitro group makes this compound a highly versatile platform for creating libraries of novel compounds for biological screening. nih.govlongdom.org For instance, it has been used as a starting material for the synthesis of novel inhibitors of nitric oxide synthase (NOS) and other biologically active molecules. nih.govebi.ac.uk The synthesis of this compound itself is an area of chemical interest, with methods being developed to achieve high yields and purity for industrial applications. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTGRKBQTUKOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348776 | |

| Record name | 3-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67400-25-3 | |

| Record name | 3-bromo-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-3-bromoindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 3 Bromo 5 Nitro 1h Indazole and Its Analogues

Direct Synthetic Approaches to 3-Bromo-5-nitro-1H-indazole

The most common and direct method for the preparation of this compound involves the electrophilic bromination of a 5-nitro-1H-indazole precursor.

Bromination of 5-Nitro-1H-indazole Precursors

The synthesis typically starts from 5-nitro-1H-indazole, which serves as the immediate precursor. google.com The electron-withdrawing nature of the nitro group at the 5-position directs the incoming electrophile, in this case, bromine, to the C3 position of the indazole ring. The reaction involves treating 5-nitro-1H-indazole with a suitable brominating agent. google.comchim.it Common brominating agents for this transformation include elemental bromine (Br₂) and N-bromosuccinimide (NBS). google.comchim.it

A widely employed procedure utilizes a solution of bromine in a suitable solvent, which is added dropwise to a solution of 5-nitro-1H-indazole. google.com This method allows for controlled addition of the brominating agent, which is crucial for minimizing side reactions and maximizing the yield of the desired product.

Reaction Conditions and Optimization for Yield and Purity

The efficiency of the bromination reaction is highly dependent on the chosen reaction conditions, including the solvent, temperature, and reaction time. A patented synthesis process describes a high-yield method where the reaction is carried out in N,N-dimethylformamide (DMF). google.com

In this optimized process, 5-nitro-1H-indazole is dissolved in DMF, and the system is cooled to a low temperature, specifically -5°C. google.com A solution of bromine is then added dropwise while maintaining this temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to 35-40°C and is held at this temperature for an extended period, typically around 11 hours, to ensure the reaction goes to completion. google.com This careful temperature control is critical for achieving a high yield, which is reported to be up to 95%. google.com

The choice of solvent is also a key parameter. While DMF is effective, other solvents like acetonitrile, dichloromethane, and chloroform (B151607) have also been used for the bromination of indazoles with NBS. chim.it Purification of the final product, this compound, is often achieved through recrystallization to obtain a product with high purity. iucr.org

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Source |

| Starting Material | 5-Nitro-1H-indazole | google.com |

| Brominating Agent | Bromine (Br₂) | google.com |

| Solvent | N,N-dimethylformamide (DMF) | google.com |

| Initial Temperature | -5°C | google.com |

| Reaction Temperature | 35-40°C | google.com |

| Reaction Time | 11 hours | google.com |

| Reported Yield | 95% | google.com |

Synthesis of N-Protected this compound Derivatives

To facilitate further functionalization and avoid competing reactions at the N1 position of the indazole ring, protection of the nitrogen atom is a common strategy.

Utilization of Protecting Groups (e.g., Boc) in Multi-step Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indazole nitrogen due to its stability under various reaction conditions and its straightforward removal. The synthesis of N-Boc protected this compound, specifically tert-butyl 3-bromo-5-nitroindazole-1-carboxylate, has been documented. clearsynth.comglpbio.com This protection is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This N-protected intermediate is a valuable building block for subsequent C-C coupling reactions or other transformations where the acidic N-H proton could interfere. chim.it Another protecting group that has been utilized is the trityl group, leading to the formation of 3-bromo-5-nitro-1-trityl-1H-indazole. echemi.com

Strategies for N1-Functionalization

Direct functionalization at the N1 position of this compound allows for the introduction of various substituents, leading to a diverse range of analogues. This is typically achieved through N-alkylation reactions.

A common method involves reacting this compound with an alkyl halide in the presence of a base and a suitable solvent. For instance, the synthesis of 2-(3-bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone was accomplished by reacting this compound with phenacyl bromide in DMF, using potassium carbonate as the base and a catalytic amount of tetra-n-butylammonium bromide. iucr.orgresearchgate.net The reaction proceeds at room temperature over an extended period. iucr.orgresearchgate.net

Similarly, other alkyl groups can be introduced. For example, the synthesis of 3-bromo-1-ethyl-5-nitro-1H-indazole and 3-bromo-1-methyl-5-nitro-1H-indazole involves the reaction of this compound with the corresponding ethyl or methyl halides. cymitquimica.comnih.gov The reaction of various nitroindazole derivatives with 1,2-dibromoethane (B42909) has also been shown to yield N-(2-bromoethyl) derivatives, which can be further modified. nih.gov

Table 2: Examples of N1-Functionalized this compound Derivatives

| N1-Substituent | Reagents | Base | Solvent | Product | Source |

| Phenacyl | Phenacyl bromide | K₂CO₃ | DMF | 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone | iucr.orgresearchgate.net |

| Methyl | Methyl halide | Not specified | Not specified | 3-Bromo-1-methyl-5-nitro-1H-indazole | cymitquimica.com |

| Ethyl | Ethyl halide | Not specified | Not specified | 3-Bromo-1-ethyl-5-nitro-1H-indazole | nih.gov |

| 2-Bromoethyl | 1,2-Dibromoethane | Not specified | Not specified | 1-(2-Bromoethyl)-5-nitro-1H-indazole | nih.gov |

| Trityl | Trityl chloride | Not specified | Not specified | 3-bromo-5-nitro-1-trityl-1H-indazole | echemi.com |

Chemical Transformations and Derivatization at Reactive Centers

The this compound scaffold possesses multiple reactive centers that can be targeted for further chemical transformations. The bromine atom at the C3 position is a key site for derivatization, often serving as a leaving group in nucleophilic substitution reactions. cymitquimica.com This allows for the introduction of a wide array of functional groups, making it a versatile intermediate in the synthesis of more complex molecules.

The nitro group at the C5 position is another important functional handle. It can participate in electrophilic reactions and can also be reduced to an amino group, which can then undergo a variety of further transformations, such as diazotization followed by substitution or acylation. cymitquimica.com The indazole ring itself, particularly the N1 position, is also a site for derivatization, as discussed in the previous section on N1-functionalization. These reactive centers provide multiple avenues for creating a diverse library of indazole-based compounds with potential applications in various fields of chemical research.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C3 position of the indazole ring is susceptible to nucleophilic substitution, serving as a leaving group. cymitquimica.comcymitquimica.com This reactivity allows for the introduction of various functional groups, making it a valuable synthetic handle. The electron-withdrawing nature of the indazole ring system facilitates these substitution reactions. Common nucleophiles used include amines and alkoxides, which can displace the bromide to form C-N and C-O bonds, respectively. vulcanchem.com This reaction is a fundamental strategy for elaborating the indazole scaffold. cymitquimica.com

Table 1: Examples of Nucleophilic Substitution at C3

| Nucleophile | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Amines | R-NH₂ | 3-Amino-5-nitro-1H-indazole derivatives | vulcanchem.com |

This table is illustrative, based on the general reactivity described in the sources.

Reduction Reactions of the Nitro Group to Amino Functionalities

The nitro group at the C5 position is a versatile functional group that is commonly reduced to a primary amine (amino functionality). vulcanchem.com This transformation is a critical step in many synthetic pathways as the resulting amino group can be further functionalized. Standard reduction methods include catalytic hydrogenation, often using palladium on carbon (Pd-C) as a catalyst under a hydrogen atmosphere (H₂). vulcanchem.com Another common method involves the use of stannous chloride (SnCl₂) in alcohol. researchgate.net The resulting 3-bromo-1H-indazol-5-amine is a key intermediate for synthesizing a wide array of derivatives, including amides and sulfonamides. vulcanchem.comresearchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | 3-Bromo-1H-indazol-5-amine | vulcanchem.com |

Formation of Complex Molecular Architectures via Cross-Coupling Reactions

The C3-bromo substituent makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. vulcanchem.com These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. smolecule.com

The Suzuki-Miyaura coupling is a frequently employed method, reacting the bromo-indazole with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base. vulcanchem.comresearchgate.netresearchgate.net This reaction facilitates the synthesis of 3-aryl-5-nitro-1H-indazoles. Other coupling reactions, such as the Heck reaction, can also be utilized to introduce different substituents at the C3 position. This functionalization is crucial for developing novel compounds, as the introduction of aryl groups can significantly modify the molecule's properties. researchgate.net

Table 3: Suzuki-Miyaura Cross-Coupling of Bromo-Indazoles

| Substrate | Coupling Partner | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | C-5 heteroarylated 1H-indazole | researchgate.net |

| 5-Bromo-indazole derivative | Aryl boronic acids | Pd(OAc)₂ / CsF | 3,5-disubstituted indazoles | researchgate.net |

Note: The table includes examples from related bromo- and iodo-indazoles to illustrate the scope of the reaction.

Acetylation and Sulfonamide/Carbamate (B1207046) Derivative Synthesis

Following the reduction of the C5-nitro group to an amine, the resulting 3-bromo-1H-indazol-5-amine can undergo further derivatization. Two common transformations are acetylation and the formation of sulfonamides or carbamates.

Acetylation: The amino group can be readily acetylated by reacting it with reagents like acetic anhydride (B1165640) or acetyl chloride. researchgate.netnih.gov This reaction yields the corresponding 5-acetamido derivative.

Sulfonamide/Carbamate Synthesis: The synthesis of sulfonamides is achieved by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride). researchgate.netbeilstein-journals.org Similarly, carbamates can be formed by reacting the amine with reagents such as phenyl isocyanate or ethyl chloroformate. researchgate.netnih.gov These reactions provide access to a broad class of compounds with diverse structures and properties. researchgate.net

Table 4: Derivatization of 3-Bromo-1H-indazol-5-amine

| Reaction | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride (Ac₂O) | N-(3-bromo-1H-indazol-5-yl)acetamide | researchgate.netnih.gov |

| Sulfonamide formation | p-Toluenesulfonyl chloride | N-(3-bromo-1H-indazol-5-yl)benzenesulfonamide | researchgate.net |

| Carbamate formation | Phenyl isocyanate | N-phenyl-3-bromo-1H-indazole-5-carboxamide | researchgate.net |

Regioselectivity and Reaction Mechanism Studies in Indazole Functionalization

Understanding the regioselectivity and mechanisms of reactions involving the indazole ring is crucial for predictive and efficient synthesis. The directing effects of existing substituents play a pivotal role in determining the outcome of further functionalization.

Electrophilic Aromatic Substitution (EAS) Directing Effects

In electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) portion of the indazole ring, the existing substituents dictate the position of incoming electrophiles. The 5-nitro group is a powerful electron-withdrawing group and a strong deactivator of the ring towards EAS. organicchemistrytutor.comlibretexts.org It acts as a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C4 and C6). organicchemistrytutor.com

Influence of Substituents on Reaction Pathways and Isomer Formation

The electronic properties of the substituents profoundly influence reaction pathways and the resulting distribution of isomers.

Electronic Effects: The nitro group at C5 strongly withdraws electron density from the entire bicyclic system, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org This deactivation can necessitate harsher reaction conditions for EAS. Conversely, the bromine at C3, being a good leaving group, facilitates nucleophilic substitution and cross-coupling reactions at that position. cymitquimica.com

Steric Effects: Steric hindrance can also play a role in determining regioselectivity. For instance, in EAS reactions, an electrophile might preferentially attack the less sterically hindered position if electronic factors are comparable for two possible sites.

Isomer Formation: In the synthesis of indazoles or their subsequent functionalization, the nature and position of substituents can lead to the formation of different isomers. For example, N-alkylation of an unsymmetrical indazole like this compound can potentially yield two different regioisomers (N1 and N2 alkylation), and the ratio of these products can be influenced by the reaction conditions and the steric bulk of the alkylating agent.

Metal-Catalyzed and Metal-Free Synthetic Methodologies for Indazole Scaffolds

The construction of the indazole core, a key pharmacophore in medicinal chemistry, has been the focus of extensive synthetic exploration. researchgate.netwiley.com Both metal-catalyzed and metal-free approaches have been developed to afford a diverse range of substituted indazoles, including analogues of this compound. researchgate.netbenthamdirect.com These methodologies offer various pathways to functionalize the indazole skeleton, enabling the synthesis of complex molecules. benthamdirect.com

Metal-Catalyzed Methodologies

Transition-metal catalysis is a powerful tool for the synthesis of indazoles, often proceeding through C-H activation, cross-coupling, and annulation reactions. mdpi.comnih.gov Catalysts based on palladium, copper, rhodium, and silver have been extensively used to construct the indazole ring system with high efficiency and regioselectivity. researchgate.netnih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts are widely employed for indazole synthesis. One common strategy involves the intramolecular C-H amination of aryl hydrazones. For instance, ligand-free palladium-catalyzed C-H amination of aminohydrazones, derived from tertiary amides, provides access to various 1H-indazoles. nih.gov Another approach utilizes the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to yield 3-aminoindazoles. organic-chemistry.org Furthermore, palladium-catalyzed oxidative benzannulation of 4-bromopyrazoles with internal alkynes has been shown to produce substituted 1H-indazoles in moderate to good yields. nih.gov

Copper-Catalyzed Syntheses: Copper-catalyzed reactions represent another significant route to indazoles. One method involves the cyclization of o-haloaryl N-sulfonylhydrazones using a Cu(OAc)₂·H₂O catalyst. nih.gov A similar transformation can be achieved using Cu₂O, which mediates the cyclization following a thermo-induced isomerization of the starting N-sulfonylhydrazone. nih.gov Copper iodide (CuI) has also been utilized in the one-pot synthesis of 1-aryl-1H-indazoles from bromoacetophenone or bromobenzaldehyde and an arylhydrazine hydrochloride in the presence of potassium carbonate. nih.gov

Rhodium-Catalyzed Syntheses: Rhodium catalysts have enabled novel synthetic pathways to indazoles through C-H activation and annulation cascades. mdpi.com For example, a combined Rh(III)/Cu(II) catalytic system facilitates the sequential C–H activation and intramolecular cascade annulation of ethyl benzimidates with nitrosobenzenes to form 1H-indazoles. nih.gov Rhodium(III) catalysis also promotes the double C-H activation and cross-coupling of aldehyde phenylhydrazones to afford 1H-indazoles. nih.gov In a different approach, a [4+1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides, catalyzed by Rh(III)/Cu(II), yields 3-acyl-(2H)-indazoles. mdpi.com

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | 2-Bromobenzonitriles & Benzophenone hydrazone | 3-Aminoindazoles | Two-step arylation and deprotection/cyclization sequence. | organic-chemistry.org |

| Copper(I) oxide (Cu₂O) | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | Involves thermo-induced isomerization before cyclization. | nih.gov |

| Rhodium(III)/Copper(II) | Imidate esters & Nitrosobenzenes | 1H-Indazoles | Redox-neutral C-H activation and C-N/N-N coupling. | nih.gov |

| Silver(I) | Arylhydrazones | 3-Substituted 1H-indazoles | Intramolecular oxidative C−H amination via a proposed single electron transfer (SET) mechanism. | acs.org |

Metal-Free Methodologies

While metal-catalyzed methods are prevalent, metal-free syntheses of indazoles have gained significant attention as they often offer milder reaction conditions and avoid residual metal contamination. researchgate.net These strategies frequently rely on classical reactions like condensation, cycloaddition, and oxidative cyclization using non-metallic reagents. wiley.comresearchgate.net

A straightforward synthesis of the target compound, this compound, is achieved through a metal-free bromination reaction. google.com In this process, 5-nitro-1H-indazole is treated with a bromine solution in N,N-dimethylformamide (DMF) to yield the final product with high efficiency. google.com

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of arynes with diazo compounds or their precursors is a powerful metal-free method for constructing the indazole core. organic-chemistry.org Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with various diazo compounds to afford a wide range of substituted indazoles. organic-chemistry.org Similarly, N-tosylhydrazones can react with arynes to yield 3-substituted indazoles. acs.org

Oxidative C-H Amination: Direct intramolecular aryl C-H amination provides another metal-free route. The treatment of diaryl or tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) leads to the formation of 1H-indazoles. nih.gov Another oxidant, [bis-(trifluoroacetoxy)iodo]benzene (PIFA), can also mediate this transformation effectively. nih.gov

Base-Catalyzed Condensation and Cyclization: Base-catalyzed reactions are also prominent in metal-free indazole synthesis. The condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine (B178648) is a practical method for preparing indazoles. acs.org In a different approach, a domino reaction between 3-aminoindazole, aryl aldehydes, and acetophenones in the presence of potassium hydroxide (B78521) in DMF leads to pyrimido[1,2-b]indazole analogues under metal-free conditions. nih.gov

| Methodology | Key Reagents/Conditions | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Bromination | Bromine, DMF | 5-Nitro-1H-indazole | This compound | google.com |

| [3+2] Cycloaddition | CsF or TBAF | Arynes & Hydrazones/Diazo compounds | Substituted 1H-indazoles | organic-chemistry.orgacs.org |

| Oxidative C-H Amination | Iodine/KI or PIFA | Arylhydrazones | 1H-Indazoles | nih.gov |

| Base-Catalyzed Domino Reaction | KOH/DMF | 3-Aminoindazole, Aldehydes, Ketones | Pyrimido[1,2-b]indazole analogues | nih.gov |

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

X-ray Crystallography of 3-Bromo-5-nitro-1H-indazole Derivatives

X-ray crystallography stands as a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the structures of various derivatives of this compound, offering a granular view of their molecular conformation, geometry, and the intricate network of intermolecular forces that govern their crystal packing.

Molecular Conformation and Geometry in the Crystalline State

Crystallographic studies on derivatives of this compound reveal detailed information about their molecular shape and bond parameters. For instance, in the derivative 2-(3-bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone, the 5-nitro-1H-indazol-1-yl portion of the molecule is nearly flat. researchgate.netiucr.orggrafiati.com The most significant deviation from this plane is a mere 0.079 (3) Å. researchgate.netiucr.orggrafiati.com A notable feature of this structure is the orientation of the fused-ring system, which is almost perpendicular to the plane of the 1-phenylethanone group, forming a dihedral angle of 89.7 (2)°. researchgate.netiucr.orggrafiati.com

In another related compound, 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the asymmetric unit of the crystal contains two independent molecules. iucr.org These molecules primarily differ in the orientation of their allyl substituents. iucr.org Similarly, the indazole unit in 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole is planar to within 0.0171 (10) Å. grafiati.com

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π–π Stacking

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent interactions. In the derivatives of this compound, hydrogen bonds, halogen bonds, and π–π stacking play crucial roles.

In the crystal structure of 2-(3-bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone, molecules form pairs of inversion dimers through a Br⋯O interaction with a distance of 3.211 (2) Å. researchgate.netiucr.orggrafiati.com These dimers are further connected by C—H⋯O and C—H⋯N non-classical hydrogen bonds, as well as π–π interactions with an intercentroid distance of 3.6411 (12) Å, creating a three-dimensional network. researchgate.netiucr.org

For 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the crystal packing is characterized by slipped π–π stacking of the indazole units, complemented by weak C—H⋯O and C—H⋯Br hydrogen bonds. iucr.org Hirshfeld surface analysis of a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, showed that H⋯H, O⋯H/H⋯O, C⋯H/H⋯C, and N⋯H/H⋯N interactions are the most significant contributors to the crystal packing. grafiati.com

The presence of the bromine atom facilitates halogen bonding, an interaction where a halogen atom acts as an electrophilic species. This, in conjunction with traditional hydrogen bonding and π-system interactions, creates a complex and stable supramolecular architecture.

Crystal Packing Analysis and Supramolecular Assembly

The combination of intermolecular forces leads to the formation of specific, repeating three-dimensional arrangements known as supramolecular assemblies. The analysis of these packing motifs provides insight into the stability and properties of the crystalline material.

The three-dimensional network of 2-(3-bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone is a prime example of how different interactions work in concert to build a complex structure. researchgate.netiucr.org The formation of dimers through Br⋯O interactions serves as a primary organizing principle, which is then extended into a larger network by weaker hydrogen bonds and π–π stacking. researchgate.netiucr.orggrafiati.com

In the case of 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole), molecules are linked by C—H···N and C—H···O hydrogen bonds into chains. grafiati.com These examples underscore the importance of a detailed analysis of crystal packing to understand how molecular-level features translate into macroscopic material properties.

Table 1: Crystallographic Data for 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀BrN₃O₃ |

| Molecular Weight | 360.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2690 (6) |

| b (Å) | 15.6721 (7) |

| c (Å) | 7.2136 (3) |

| β (°) | 99.029 (2) |

| Volume (ų) | 1481.50 (11) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.615 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| R-factor | 0.038 |

Data sourced from IUCrData. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR spectroscopy provides valuable information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups, such as the nitro group, tend to shift the signals of nearby protons to a higher frequency (deshielding).

In derivatives of 5-nitro-1H-indazole, the protons on the aromatic ring typically appear in the range of δ 7.0-9.0 ppm. For example, in 3-methyl-1-phenyl-5-nitro-1H-indazole, the proton at position 4 of the indazole ring appears as a doublet of doublets at δ 8.28 ppm, while the proton at position 6 appears as a doublet at δ 7.93 ppm. mdpi.com The coupling constants (J), measured in Hertz (Hz), provide information about the number of bonds separating two protons and the dihedral angle between them.

Carbon-13 (¹³C) NMR Spectral Interpretation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While generally less sensitive than ¹H NMR, it offers a wider range of chemical shifts, often leading to less signal overlap. The chemical shifts of carbon atoms are also sensitive to their electronic environment.

For 3-methyl-1-phenyl-5-nitro-1H-indazole, the carbon atoms of the indazole ring appear in the aromatic region of the spectrum. mdpi.com The carbon atom bearing the nitro group (C5) is typically found at a lower field (higher ppm value) due to the strong electron-withdrawing effect of the nitro group. Conversely, carbons in electron-rich environments will appear at a higher field. The interpretation of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. grafiati.com

Table 2: Representative ¹H NMR Data for a 5-Nitro-1H-indazole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.89 | d | 2.2 |

| H6 | 8.28 | dd | 9.3, 2.2 |

| H7 | 7.93 | d | 9.3 |

Data for 3-methyl-1-phenyl-5-nitro-1H-indazole in DMSO-d₆. mdpi.com

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) in Complex Structure Elucidation

While one-dimensional (1D) NMR provides initial data on proton and carbon environments, 2D NMR techniques are crucial for assembling the complete molecular puzzle of complex structures like substituted indazoles. nih.govacs.orgresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between different atoms, which is essential for assigning signals correctly, especially in aromatic systems with multiple substituents. nih.govacs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, identifying one-bond C-H connections (¹JCH). youtube.com For this compound, an HSQC spectrum would show correlations for each aromatic proton (at positions 4, 6, and 7) to its corresponding carbon atom. This allows for the direct assignment of the carbon signals that are not quaternary.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably more powerful for complex structure elucidation as it reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is vital for mapping the entire carbon skeleton and positioning substituents.

For this compound, key HMBC correlations would include:

The proton at position 4 (H4) showing a correlation to the carbons at positions 3, 5, 6, and the bridgehead carbons. The correlation to C3 and C5 would be instrumental in confirming the positions of the bromo and nitro groups, respectively.

The proton at position 6 (H6) would show correlations to carbons C4, C5, and C7a, further confirming the substitution pattern.

The N-H proton of the indazole ring can show correlations to adjacent carbons (C3, C7a), helping to piece together the heterocyclic ring structure.

The assignment of all proton and carbon signals is based on analyzing these conventional 2D techniques, often in conjunction with computational predictions to provide a sound basis for the experimental observations. nih.govacs.orgresearchgate.net In aromatic systems, the three-bond coupling (³J) is generally stronger and more readily observed in HMBC spectra than the two-bond coupling (²J). youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies. In the analysis of this compound, the IR spectrum provides clear evidence for its key structural features. acgpubs.org

The most indicative absorption bands for this compound are associated with the nitro (NO₂) group. Symmetrical and asymmetrical stretching vibrations of the nitro group typically appear as two strong bands. For related 5-nitro-1H-indazole derivatives, these bands are observed in the regions of 1512-1528 cm⁻¹ (asymmetric) and 1330-1346 cm⁻¹ (symmetric). acgpubs.orgmdpi.com

Other significant peaks in the IR spectrum would include:

N-H Stretch: A broad absorption band characteristic of the N-H group in the indazole ring.

C=C and C=N Stretches: Absorptions corresponding to the aromatic ring and the indazole C=N bond, typically found in the 1610-1440 cm⁻¹ region. acgpubs.org

C-H Stretch: Signals for the aromatic C-H bonds, usually appearing above 3000 cm⁻¹. acgpubs.org

C-Br Stretch: The carbon-bromine bond vibration, which is expected at lower frequencies, often in the 500-600 cm⁻¹ range.

A summary of expected IR absorption bands based on data from analogous compounds is presented below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1512 - 1528 | acgpubs.orgmdpi.com |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1346 | acgpubs.orgmdpi.com |

| Aromatic C=C / C=N | Stretch | 1440 - 1610 | acgpubs.org |

| Aromatic C-H | Stretch | > 3000 | acgpubs.org |

| Carbon-Bromine (C-Br) | Stretch | ~500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical tool that provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (C₇H₄BrN₃O₂), the molecular weight is 242.03 g/mol . scbt.com

In a mass spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, it would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which further confirms the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The analysis of related nitro-indazole derivatives by mass spectrometry has been successfully used to confirm their calculated molecular masses. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Nitro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted indazoles to predict their geometric and electronic properties.

The indazole ring can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms, due to the position of the hydrogen atom on one of the two nitrogen atoms. beilstein-journals.org Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. beilstein-journals.orgbeilstein-journals.org

DFT calculations are crucial for quantifying the energetic difference between these tautomers. For instance, studies on related substituted indazoles have shown a clear preference for the N1-tautomer. DFT calculations on methyl 5-bromo-1H-indazole-3-carboxylate indicated that the 1H-tautomer is more stable than the 2H-tautomer by 3.1 kcal/mol. beilstein-journals.org Similarly, for the parent indazole molecule, B3LYP/6-311++G(d,p) calculations showed the 1-substituted isomer to be 20 kJ·mol⁻¹ (approximately 4.8 kcal/mol) more stable than the 2-substituted isomer. acs.orgcsic.es This preference is influenced by the nature and position of substituents on the indazole core. The electron-withdrawing nitro group and the bromine atom in 3-bromo-5-nitro-1H-indazole are expected to influence the relative stabilities of its tautomers, a hypothesis that can be precisely quantified through DFT calculations.

Table 1: Theoretical Relative Energies of Indazole Tautomers This table presents data from analogous compounds to illustrate the typical energetic differences calculated by DFT methods.

| Compound | Computational Method | Favored Tautomer | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| Indazole | B3LYP/6-311++G(d,p) | 1H | ~4.8 | acs.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | DFT (unspecified) | 1H | 3.1 | beilstein-journals.org |

| General Substituted Indazoles | DFT | 1H | 2-8 |

DFT calculations provide detailed information about the electron density distribution within a molecule, which is fundamental to predicting its reactivity. The presence of a bromine atom at position 3 and a nitro group at position 5 significantly alters the electronic landscape of the indazole ring. The bromine atom has an electron-withdrawing inductive effect, while the nitro group is a strong electron-withdrawing group. mdpi.com

Computational analyses like Natural Bond Orbital (NBO) or Mulliken population analysis can quantify the partial charges on each atom. These calculations reveal sites susceptible to electrophilic or nucleophilic attack. For this compound, the carbon atom attached to the bromine (C3) and the atoms of the nitro group-bearing benzene (B151609) ring would be expected to have significantly altered charge densities. Fukui indices can also be calculated to identify the most reactive sites for various types of reactions. beilstein-journals.org For example, in related bromo-indazoles, DFT has been used to model the electron density distribution to identify reactive sites for cross-coupling reactions.

Table 2: Conceptual DFT-Calculated Electronic Properties for this compound This table is a conceptual representation of the type of data obtained from DFT calculations to predict reactivity. Actual values would require specific computation.

| Atomic Center | Predicted Partial Charge (Conceptual) | Predicted Reactivity |

|---|---|---|

| N1 | Negative | Nucleophilic site, potential for alkylation |

| N2 | Negative | Nucleophilic site, potential for alkylation |

| C3-Br | Positive (on C3) | Electrophilic site, susceptible to nucleophilic substitution or cross-coupling |

| C5-NO₂ | Positive (on C5) | Electrophilic site due to strong -NO₂ withdrawal |

| Benzene Ring Carbons | Varies (electron-deficient) | Reduced reactivity towards electrophilic substitution |

DFT calculations are a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states (TS). mdpi.com

For substituted indazoles, DFT has been successfully used to understand regioselectivity in N-alkylation reactions. Studies on methyl 5-bromo-1H-indazole-3-carboxylate have used DFT to suggest that N1-substitution is favored through a chelation mechanism with certain cations, while N2-substitution is driven by other non-covalent interactions. beilstein-journals.orgbeilstein-journals.org Theoretical investigations on other indazoles have explored the mechanisms of reactions like formaldehyde (B43269) addition, identifying the roles of protonated intermediates and calculating reaction barriers. acs.orgnih.gov By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict which reaction pathways are kinetically favored. mdpi.com Such studies for this compound could predict the outcomes of various synthetic transformations, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Electron Density Distribution and Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Indazole derivatives are known to possess a wide range of biological activities, including acting as kinase inhibitors for anticancer therapy. longdom.org QSAR studies are pivotal in rationally designing new, more potent indazole-based therapeutic agents. The process begins by compiling a dataset of indazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values).

Predictive QSAR models are then developed using statistical methods. For a series of indazole derivatives designed as Tyrosine Threonine Kinase (TTK) inhibitors, both 2D and 3D-QSAR models were developed that showed robust predictive accuracy. longdom.org These models establish a mathematical equation that correlates calculated molecular descriptors (representing structural features) with activity. A well-validated QSAR model can then be used to predict the biological efficacy of novel, unsynthesized compounds like derivatives of this compound, allowing for the prioritization of candidates for synthesis and testing.

A key outcome of QSAR analysis is the identification of which molecular properties, or "descriptors," are most influential in determining biological activity. longdom.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).

For indazole scaffolds, QSAR studies have highlighted key structural attributes that influence biological potency. longdom.org For example, a model might reveal that the presence of a hydrogen bond donor at a specific position and a certain range of molecular volume are critical for high activity. For this compound, descriptors related to the electron-withdrawing properties of the nitro group and the size and position of the bromine atom would likely be significant variables in a QSAR model for a particular biological target. This information provides invaluable guidance for future drug design, indicating which parts of the molecule to modify to enhance efficacy.

Table 3: Examples of Structural Descriptors in QSAR Models for Indazole Derivatives This table lists descriptors commonly used in QSAR studies and their potential influence on the biological activity of compounds like this compound.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and charge transfer interactions with a biological target. |

| Electronic | Dipole Moment | Influences solubility and the ability to engage in polar interactions within a receptor binding site. |

| Steric | Molecular Volume / Molar Refractivity | Determines the fit of the molecule within the binding pocket of a target protein. |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes and interaction with polar residues. vulcanchem.com |

Development of Predictive Models for Biological Efficacy

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. For derivatives of this compound, docking studies have been crucial in elucidating potential biological targets and understanding the structural basis for their activity.

Computational studies on indazole derivatives, including those structurally related to this compound, have successfully predicted their binding modes within the active sites of various enzymes and receptors. These simulations reveal key molecular interactions that stabilize the ligand-protein complex.

For instance, in studies involving 3-chloro-6-nitro-1H-indazole derivatives, docking simulations predicted highly stable binding with the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov The predictions indicated that the indazole core fits into the binding pocket, forming a network of hydrophobic and hydrophilic interactions. nih.gov Similarly, docking studies of other substituted indazoles against targets like acetylcholinesterase (AChE) and monoamine oxidase (MAO) have shown that the indazole nitrogen atoms and substituents are critical for interaction. acs.orgoptibrium.com The binding of N-substituted indazole-5-carboxamides to MAO-B was found to be established through the flexible carbonyl group of the carboxamide linkage and the electron-donating nitrogens of the indazole ring. optibrium.com

The predictions suggest that for this compound, the nitro group could act as a hydrogen bond acceptor, while the bromine atom might participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in molecular recognition. The indazole ring itself often engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site.

Table 1: Predicted Binding Interactions of Related Indazole Derivatives

| Indazole Derivative | Target Enzyme (PDB ID) | Key Predicted Interactions | Source |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivative | Trypanothione Reductase (TryR) | Hydrophobic and hydrophilic interactions | nih.gov |

| Thiazolo[5,4-e]indazole derivative | Acetylcholinesterase (AChE) (4EY4) | Interactions within the enzyme binding pocket | acs.org |

| N-methyl-indazole-5-carboxamide derivative | Monoamine Oxidase B (MAO-B) | Interactions via carbonyl group and indazole N1/N2 atoms | optibrium.com |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative | Anticancer Target Proteins | Hydrophobic contacts, electrostatic forces | researchgate.net |

Energetic analysis in molecular docking quantifies the strength of the ligand-target interaction, often expressed as a binding energy score (e.g., in kcal/mol) or correlated with experimental inhibitory activity (e.g., IC₅₀). A lower binding energy typically indicates a more stable and favorable interaction.

For derivatives of 3-chloro-6-nitro-1H-indazole, molecular docking and subsequent binding free energy calculations (MM/GBSA) have been used to rank compounds based on their predicted affinity for the target enzyme, showing good correlation with experimental antileishmanial activity. nih.gov In a study on thiazoloindazole-based inhibitors, molecular docking was used as a predictive tool to guide synthesis, leading to the discovery of a potent AChE inhibitor with an IC₅₀ value of 0.071 µM. acs.org This highlights how energetic analysis can successfully prioritize candidates for chemical synthesis and biological testing. The inhibitory efficacy of these compounds was found to be significantly influenced by the nature of the rings associated with the indazole core. nih.gov

Table 2: Bioactivity Data from Studies Guided by Energetic Analysis

| Indazole Derivative Class | Target Enzyme | Reported Activity | Source |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania major | Compound 13 identified as a promising growth inhibitor. | nih.gov |

| Thiazoloindazole-based derivatives | Acetylcholinesterase (AChE) | Derivative Tl45b showed an IC₅₀ of 0.071 ± 0.014 μM. | acs.org |

| N-methyl-indazole-5-carboxamide (13a) | Monoamine Oxidase B (hMAO-B) | IC₅₀ of 0.662 nM. | optibrium.com |

Prediction of Binding Modes with Enzymes and Receptors

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the conformational stability of the predicted binding mode and to analyze the dynamics of the interactions in a more realistic, solvated environment.

In a study of a complex between a 3-chloro-6-nitro-1H-indazole derivative and trypanothione reductase, MD simulations were performed to understand the structural stability of the docked pose. nih.gov The results showed that the complex remained in a good equilibrium, with the root-mean-square deviation (RMSD) of the protein structure deviating by only ~1–3 Å, indicating a stable binding. nih.gov Similarly, MD simulations were employed to evaluate the stability of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives in the binding sites of target proteins, confirming a consistent and robust binding. researchgate.net These simulations provide strong evidence that the interactions predicted by docking are maintained over time, lending higher confidence to the proposed binding mode.

Table 3: Findings from Molecular Dynamics Simulations of Related Indazole Complexes

| System | Key Finding | Source |

|---|---|---|

| Trypanothione Reductase-Inhibitor Complex | The complex remained in good equilibrium with a structural deviation (RMSD) of ~1–3 Å. | nih.gov |

| Anticancer Target-Inhibitor Complex | Systematically evaluated to show consistent and robust binding of the most potent compound. | researchgate.net |

Gauge-Invariant Atomic Orbitals (GIAO) Calculations for NMR Chemical Shift Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. It is particularly valuable for confirming the structure of newly synthesized compounds or for assigning ambiguous signals in experimental spectra.

Theoretical studies have been conducted on nitro-1H-indazoles, including 5-nitro-1H-indazole, which is structurally very similar to the title compound. nih.govacs.org In these studies, GIAO calculations were performed, typically using density functional theory (DFT) with a functional like B3LYP and a large basis set such as 6-311++G(d,p). nih.govacs.org Such calculations provide absolute shieldings (σ) in the gas phase, which are then converted to chemical shifts (δ) in solution using empirical linear scaling equations. acs.org This methodology has demonstrated excellent results for predicting ¹H, ¹³C, and ¹⁵N NMR chemical shifts, as long as heavy atom effects are not dominant. acs.org The accuracy of these predictions can be very high, with root-mean-square deviations between calculated and experimental shifts often being less than 0.2 ppm for ¹H and 3 ppm for ¹³C. mdpi.com These calculations have been instrumental in confirming the structures of various substituted indazole isomers formed during synthesis. acs.org

Table 4: GIAO-Calculated NMR Chemical Shifts (δ, ppm) for 5-nitro-1H-indazole*

| Atom | Calculated Chemical Shift (δ, ppm) |

|---|---|

| H1 | 13.56 |

| H3 | 8.38 |

| H4 | 8.82 |

| H6 | 8.23 |

| H7 | 7.81 |

| C3 | 136.9 |

| C3a | 122.9 |

| C4 | 119.3 |

| C5 | 142.1 |

| C6 | 122.0 |

| C7 | 111.4 |

| C7a | 142.4 |

*Data extracted from GIAO/B3LYP/6-311++G(d,p) calculations on the 1-(hydroxymethyl) derivative of 5-nitro-1H-indazole, representing the shifts of the parent indazole ring. nih.gov

Biological Activity and Mechanistic Pharmacology of 3 Bromo 5 Nitro 1h Indazole Derivatives

Applications in Medicinal Chemistry and Drug Development

Derivatives of 3-bromo-5-nitro-1H-indazole are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. cymitquimica.comcymitquimica.com These compounds serve as crucial intermediates in the synthesis of a variety of pharmaceuticals. The indazole scaffold itself is recognized for its ability to mimic the purine (B94841) base, allowing it to interact with a variety of biological targets, including protein kinases. chim.it

The applications of these derivatives span several therapeutic areas:

Anticancer Agents: The this compound moiety is a key component in the development of novel anticancer drugs. smolecule.com Its derivatives have been shown to inhibit the proliferation of various cancer cell lines and target specific enzymes involved in cancer progression.

Antimicrobial Agents: Research has indicated that derivatives of this compound possess antimicrobial properties, making them potential candidates for the development of new antibacterial and antifungal drugs. smolecule.com

Kinase Inhibitors: The indazole core is a well-established scaffold for the design of kinase inhibitors. chim.itvulcanchem.com The this compound structure provides a foundation for creating potent and selective inhibitors of various kinases implicated in diseases like cancer and inflammation.

Anticancer Activity Studies

Derivatives of this compound have been the focus of numerous studies investigating their potential as anticancer agents. researchgate.netresearchgate.net These studies have explored their mechanisms of action, including kinase inhibition and anti-proliferative effects on various cancer cells.

Inhibition of Kinases and Receptor Tyrosine Kinases

A significant aspect of the anticancer activity of this compound derivatives lies in their ability to inhibit various protein kinases and receptor tyrosine kinases that are crucial for cancer cell growth and survival. The indazole ring acts as a hinge-binding motif, a key interaction for kinase inhibition. chim.it

Key kinase targets for these derivatives include:

PI3Kδ (Phosphoinositide 3-kinase delta): While direct inhibition of PI3Kδ by this compound derivatives is not extensively documented in the provided results, the broader class of indazole derivatives is known to target the PI3K/Akt/mTOR pathway.

Pim Kinases: Indazole derivatives have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases involved in tumorigenesis. nih.govnih.gov For instance, a series of 3-(pyrazin-2-yl)-1H-indazoles were developed as pan-Pim kinase inhibitors. nih.gov

TTK (Threonine Tyrosine Kinase): Indazole derivatives have been investigated as inhibitors of TTK, a key regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy. nih.govlongdom.org A study involving 109 indazole derivatives utilized 2D and 3D QSAR to develop models for predicting TTK inhibitory activity. longdom.org

VEGFR (Vascular Endothelial Growth Factor Receptor) & PDGFR (Platelet-Derived Growth Factor Receptor): Pazopanib, an indazole-based drug, is a known inhibitor of VEGFR and PDGFR, highlighting the potential of the indazole scaffold in targeting these receptor tyrosine kinases involved in angiogenesis. chim.itmdpi.com Another multi-kinase inhibitor, compound 97, was found to target c-Kit, PDGFRβ, and FLT3. mdpi.com

PARP (Poly (ADP-ribose) polymerase): Niraparib, an indazole-containing compound, is a known PARP inhibitor used in cancer treatment. nih.gov

Anti-proliferative Effects on Various Cancer Cell Lines

Derivatives of this compound have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.

| Cell Line | Cancer Type | Derivative Type | Key Findings | Reference |

| A549 | Lung Adenocarcinoma | 6-Bromo-3-chloro-4-nitro-1H-indazole derivatives | Showed significant cytotoxic effects and inhibited cell proliferation. | |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | Compound 5'j showed significant activity. | longdom.org | ||

| 1H-indazole-3-amine derivatives | Evaluated for inhibitory activities. | nih.gov | ||

| MCF7 | Breast Cancer | 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | Compound 5'j showed significant activity. | longdom.org |

| Indazole derivatives | Tested for anticancer activity. | researchgate.net | ||

| HCT116 | Colon Cancer | 3-(pyrrolopyridin-2-yl)indazole derivatives | Compound 93 was a potent inhibitor with an IC50 of 1.3 nM. | mdpi.com |

Modulatory Effects on Cellular Signaling Pathways

The anticancer effects of this compound derivatives are mediated through the modulation of various cellular signaling pathways. The indazole scaffold's ability to act as a bioisostere of purines allows it to interact with the ATP-binding sites of kinases, thereby inhibiting their activity and disrupting downstream signaling cascades crucial for cancer cell proliferation and survival. chim.itnih.gov For instance, inhibition of kinases like Pim, TTK, VEGFR, and PDGFR directly impacts pathways controlling cell cycle progression, apoptosis, and angiogenesis. longdom.orgchim.itnih.gov

Structure-Activity Relationship (SAR) Studies: Influence of Bromo and Nitro Substituents on Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. The bromo and nitro substituents play a significant role in the biological activity of these compounds. longdom.org

Bromo Substituent: The bromine atom at the C3 position can enhance hydrophobic interactions within the ATP-binding pocket of kinases. It also serves as a useful handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. cymitquimica.com Bromo substitutions have been shown to have diverse effects, impacting both anticancer and antioxidant activities. longdom.org In some cases, chloro or bromo derivatives showed higher activity than other tested compounds. scielo.br

Nitro Substituent: The nitro group at the C5 position is a strong electron-withdrawing group that can influence the electronic properties of the indazole ring system, potentially enhancing binding affinity to target proteins. SAR studies have revealed that nitro substitutions can significantly enhance anticancer potency. longdom.org For example, a nitro group at the 2-position of the indazole ring contributed to enhanced anticancer efficacy in one study. longdom.org The nitro group can also be a precursor for the synthesis of amino derivatives, which are common in drug discovery. vulcanchem.com

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have also been explored for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. longdom.orgscielo.br For instance, one study found that a synthesized compound demonstrated wide-spectrum antimicrobial efficacy. longdom.org Another study reported that certain nitro-containing indazole derivatives showed antibacterial activity against N. gonorrhoeae. grafiati.com The development of new antimicrobial agents is a critical area of research, and indazole derivatives represent a promising class of compounds for this purpose.

Antibacterial Efficacy Against Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial properties against a range of bacterial species. For instance, a series of new sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole were synthesized and evaluated for their antibacterial activity. acgpubs.org Among these, specific compounds exhibited significant efficacy. acgpubs.org

Notably, compounds 9a and 9f from this series showed high activity against Lactobacillus bacillus and Staphylococcus aureus. Furthermore, compounds 9f and 9j were found to be effective against Escherichia coli and Pseudomonas fluorescens. acgpubs.org The antibacterial activity was determined by measuring the diameter of the zone of inhibition, with ciprofloxacin (B1669076) used as a standard. acgpubs.org The results indicated that the presence of certain functional groups, such as fluorine, chlorine, and nitro groups, influenced the antibacterial potency. acgpubs.org

Another study on 2-azetidinone derivatives of 6-nitro-1H-indazole also reported antibacterial activity. scielo.br The activity of these compounds was found to be dependent on the nature of the substituent groups, with a general trend of NO2 > Cl > Br > H in terms of enhancing antibacterial efficacy. scielo.br

Table 1: Antibacterial Activity of 5-Nitro-1H-indazole Derivatives

| Compound | L. bacillus (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | P. florescensa (Zone of Inhibition, mm) |

|---|---|---|---|---|

| 9a | High Activity | High Activity | - | - |

| 9f | High Activity | High Activity | Good Activity | Good Activity |

| 9j | - | - | Good Activity | Good Activity |

Data sourced from a study on sulfonamide and carbamate derivatives of 5-nitro-1H-indazole. acgpubs.org The terms "High Activity" and "Good Activity" are as described in the source.

Antifungal Activity Against Fungal Strains

The antifungal potential of this compound derivatives has been investigated against various fungal pathogens. In the same study that highlighted their antibacterial effects, the sulfonamide and carbamate derivatives of 5-nitro-1H-indazole were also screened for their antifungal properties against Aspergillus niger and Penicillium chrysogenum. acgpubs.org

The study revealed that compounds 9a, 9d, 9f, and 9j demonstrated good activity against the tested fungal strains. acgpubs.org Notably, compound 9e exhibited significant activity against A. niger, while compound 9h was particularly effective against P. chrysogenum. acgpubs.org The antifungal activity was assessed using the poison plate technique, with Miconazole serving as the standard drug. acgpubs.org The presence of fluorinated (F/CF3) and nitro functional groups appeared to enhance the zone of inhibition. acgpubs.org

Similarly, 2-azetidinone derivatives of 6-nitro-1H-indazole have also been shown to possess antifungal activity. scielo.br Research on other indazole derivatives has also pointed to their potential as anticandidal agents, with activity against Candida albicans and Candida glabrata. researchgate.net

Table 2: Antifungal Activity of 5-Nitro-1H-indazole Derivatives

| Compound | Antifungal Activity against A. niger and P. chrysogenum |

|---|---|

| 9a | Good |

| 9d | Good |

| 9e | Significant against A. niger |

| 9f | Good |

| 9h | Significant against P. chrysogenum |

| 9j | Good |

Data from a study on sulfonamide and carbamate derivatives of 5-nitro-1H-indazole. acgpubs.org The term "Good" and "Significant" are as described in the source.

Anti-inflammatory Effects

Indazole derivatives are recognized for their anti-inflammatory properties, a characteristic that extends to compounds derived from this compound. iucr.orgresearchgate.netmdpi.com The indazole scaffold is a key component of commercially available anti-inflammatory drugs like Bendazac and Benzydamine. nih.gov

Research has shown that various derivatives of indazole possess anti-inflammatory activity. innovareacademics.in For instance, a study involving 2-azetidinone derivatives of 6-nitro-1H-indazole screened these compounds for their anti-inflammatory activity in vivo using albino rats, with results indicating acceptable activity. scielo.br The core indazole structure is considered a promising starting point for developing new anti-inflammatory agents.

Antioxidant Activity and Redox Potential Modulation

Derivatives of 5-nitro-1H-indazole have demonstrated potential as antioxidant agents. A study on a new series of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives showed that they exhibited antioxidant potential in both DPPH and ABTS assays. grafiati.com

Specifically, the compound N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide displayed the most significant antioxidant activity in this series, with IC50 values of 0.094 μmol/ml in the DPPH assay and 0.101 μmol/ml in the ABTS assay. grafiati.com Another study on methoxy (B1213986) derivatives of Bis (nitro indazolyl methanes) also indicated good antioxidant activity. grafiati.com The nitro group is believed to be crucial in generating free radicals, which contributes to their antioxidant capacity. grafiati.com

Table 3: Antioxidant Activity of 5-Nitroindazole (B105863) Derivatives

| Compound | DPPH IC50 (μmol/ml) | ABTS IC50 (μmol/ml) |

|---|---|---|

| N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide | 0.094 | 0.101 |

| Range for N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide derivatives | 0.094 - 0.467 | 0.101 - 0.496 |

| Range for 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | 0.105 - 0.513 | 0.124 - 0.538 |

Data compiled from studies on various 5-nitroindazole derivatives. researchgate.netgrafiati.com

Enzyme Inhibition Studies

α-Glucosidase Inhibition

Certain indazole derivatives have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism. researchgate.net Inhibition of this enzyme can help in managing blood glucose levels. researchgate.net While specific studies focusing solely on this compound derivatives and their α-glucosidase inhibitory activity are not extensively detailed in the provided results, the broader class of indazole derivatives has shown promise.

For example, a study on one series of indazole derivatives reported IC50 values for α-glucosidase inhibition ranging from 1.62 to 9.09 mM. researchgate.net Another study on dihydrochromeno[4,3-b]pyrrol-3-yl derivatives, which can be related to indazole chemistry, also showed potent α-glucosidase inhibitory activity with IC50 values ranging from 48.65 to 733.83 μM. nih.gov These findings suggest that the indazole scaffold is a viable starting point for designing α-glucosidase inhibitors.

Butyrylcholinesterase (BChE) Inhibition

Derivatives of indazole have been investigated for their potential to inhibit butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. A study on indazole-based thiadiazole-bearing thiazolidinone hybrid derivatives revealed their inhibitory potential against BChE. nih.gov

The IC50 values for BChE inhibition in this series ranged from 0.89 ± 0.12 μM to 27.08 ± 0.19 μM. nih.gov Notably, compounds with specific substitutions, such as trifluoro, -F, -OH, di-Cl, and -NO2 on the N-phenyl ring of the indazole-based thiadiazole ring, were found to be highly potent inhibitors. nih.gov Compound 9 in this series, which contained a para-positioned trifluoro group, was identified as the most efficacious BChE inhibitor with an IC50 value of 0.89 ± 0.12 μM. nih.gov

Nitric Oxide Synthase (NOS) Inhibition

The position of the nitro group on the indazole ring is critical for its activity as a Nitric Oxide Synthase (NOS) inhibitor. Research indicates that among the various C-nitro-1H-indazole isomers, only those with the nitro group at the 7-position (7-nitro-1H-indazoles) possess significant NOS inhibitory properties. researchgate.netnih.gov Compounds such as 7-nitroindazole (B13768) (7-NI) and 3-bromo-7-nitroindazole (B43493) are recognized inhibitors, with the latter being more potent but less specific than 7-NI. researchgate.netwikipedia.org

Conversely, studies have concluded that 5-nitro-1H-indazole and its derivatives are not effective as NOS inhibitors. researchgate.netnih.gov While the 5-nitro-1H-indazole core is a versatile precursor for various compounds, its specific isomeric form does not favor the necessary interactions for NOS inhibition that are observed with the 7-nitro analogues. a2bchem.com The mechanism for active 7-nitroindazole inhibitors involves binding at the substrate site of the NOS enzyme. researchgate.nettandfonline.com For instance, the crystal structure of the endothelial NOS (eNOS) catalytic domain in complex with 3-bromo-7-nitroindazole revealed that the inhibitor prompts a conformational change in a key glutamate (B1630785) residue, which is crucial for its inhibitory action. researchgate.nettandfonline.com

| Indazole Isomer Position | Reported NOS Inhibitory Activity |

|---|---|

| 3-nitro-1H-indazole | No significant inhibitory properties reported nih.gov |

| 4-nitro-1H-indazole | No significant inhibitory properties reported nih.gov |

| 5-nitro-1H-indazole | No significant inhibitory properties reported nih.gov |

| 6-nitro-1H-indazole | No significant inhibitory properties reported nih.gov |

| 7-nitro-1H-indazole | Inhibitory properties established researchgate.netnih.gov |

Investigation of Blood-Brain Barrier (BBB) Permeability for Neurological Applications

The potential use of any compound for treating central nervous system (CNS) disorders hinges on its ability to cross the blood-brain barrier (BBB). mdpi.comfrontiersin.org For derivatives of this compound, this is an area of active investigation, primarily through computational or in silico modeling. arxiv.orgfrontiersin.org These predictive tools are crucial in the early stages of drug development to assess the potential of a molecule to reach its target within the CNS. frontiersin.org

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for certain derivatives, such as N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamides, have suggested that these compounds may possess suitable BBB permeability. science.gov Further in silico studies on other 5-nitroindazole derivatives designed as potential leishmanicidal agents also predicted positive BBB penetration. mdpi.com However, a significant challenge in the development of indazole-based compounds as NOS inhibitors for neurological diseases has been their high polarity and basicity, which can impede BBB permeability. mdpi.com Therefore, while the 5-nitroindazole scaffold shows promise, careful structural modification is required to optimize it for neurological applications.

| Compound Derivative Class | Predicted BBB Permeability | Method | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamides | Suitable | ADMET Prediction | science.gov |

| 5-Nitroindazole derivatives (leishmanicidal) | Positive (BBB+) | ADMET-SAR Server | mdpi.com |

Elucidation of Molecular Mechanisms of Action for Specific Biological Targets

Beyond NOS, derivatives of the indazole scaffold have been investigated as inhibitors of other key enzymes implicated in disease, notably Poly(ADP-ribose)polymerase (PARP) and Indoleamine 2,3-dioxygenase 1 (IDO1). acs.orgresearchgate.net

One area of research involves indazolyl-substituted-1,3,4-oxadiazoles as inhibitors of PARP1, an enzyme crucial for DNA repair and a target in cancer therapy. nih.govbohrium.com A specific derivative, 2-(3-bromo-4-nitrophenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole, was found to inhibit the viability of human MCF-7 breast cancer cells with an IC50 value of 1.57 μM. bohrium.com In silico bioinformatic studies showed that this compound could bind to the PARP1 active site with a strong binding energy. bohrium.com